(4-methoxy-2-methylphenyl)thiourea

Description

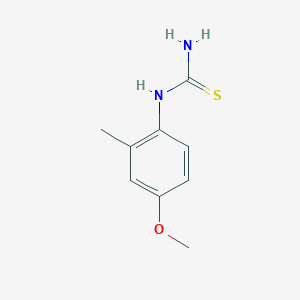

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-5-7(12-2)3-4-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKDXGONFFBJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607802 | |

| Record name | N-(4-Methoxy-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88884-40-6 | |

| Record name | N-(4-Methoxy-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxy-2-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 Methylphenyl Thiourea

Established and Novel Synthetic Pathways to (4-methoxy-2-methylphenyl)thiourea

The synthesis of this compound can be achieved through several established and emerging chemical strategies. These methods primarily focus on the efficient construction of the thiourea (B124793) core from readily available starting materials.

Reaction of Isothiocyanates with Corresponding Amines

A prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govnih.govrdd.edu.iq In the case of this compound, this would involve the reaction of 4-methoxy-2-methylphenyl isothiocyanate with an appropriate amine or the reaction of 4-methoxy-2-methylaniline (B89876) with a suitable isothiocyanate. This method is often favored for its generally high yields and the commercial availability of a wide range of isothiocyanates and amines. nih.gov The reaction is typically carried out in a suitable solvent, and the product can often be isolated by simple filtration or crystallization. nih.govorganic-chemistry.org

For instance, the synthesis can be achieved by reacting 4-methoxy-2-methylaniline with an isothiocyanate. The general procedure involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea linkage. rdd.edu.iq The reaction conditions can be mild, often proceeding at room temperature or with gentle heating. nih.gov

A related approach involves the in situ generation of the isothiocyanate from the corresponding amine. For example, anilines can be converted to isothiocyanates in the presence of carbon disulfide (CS2) and a base like potassium hydroxide (B78521), which then react with another amine to form the thiourea. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains essentially all the atoms of the starting materials, offer an efficient and atom-economical alternative for the synthesis of complex molecules like thiourea derivatives. nih.govacs.orgpreprints.org

A three-component reaction for the synthesis of thioureas can involve an isocyanide, an amine, and elemental sulfur. researchgate.net This approach is particularly advantageous as it avoids the pre-synthesis and handling of potentially toxic isothiocyanates. The reaction of an isocyanide with an amine and sulfur in a suitable solvent can directly yield the desired thiourea derivative. researchgate.net While specific examples for this compound are not extensively detailed, the general applicability of this method suggests its potential for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of thiourea synthesis. researchgate.netresearchgate.netosti.gov Factors such as the choice of solvent, catalyst, reaction temperature, and reactant stoichiometry can significantly influence the outcome of the reaction.

For the synthesis of thioureas from amines and carbon disulfide, the choice of base and solvent is critical. nih.gov Mechanochemical methods, such as ball milling, have been shown to provide excellent yields of thioureas, often in shorter reaction times and with minimal solvent usage compared to traditional solution-phase synthesis. nih.govrsc.org For example, reacting solid anilines with isothiocyanates under ball milling conditions can lead to quantitative yields. nih.gov

In multicomponent reactions, the choice of catalyst and reaction medium is also important. For instance, the use of deep eutectic solvents (DES) as both a green catalyst and reaction medium has been reported for the synthesis of thioureas. rsc.org

Green Chemistry Principles in the Synthesis of Thiourea Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact and improve safety. nih.govrsc.orgmdpi.comresearchgate.netderpharmachemica.com Key strategies include the use of greener solvents, catalysts, and energy sources.

Water has been successfully employed as a solvent for the synthesis of thiourea derivatives, offering an environmentally benign alternative to volatile organic compounds (VOCs). researchgate.netderpharmachemica.com Solar energy has also been utilized as a renewable energy source to drive the synthesis of symmetrical N,N'-disubstituted thioureas in water. researchgate.net

The use of mechanochemistry, as mentioned earlier, aligns with green chemistry principles by reducing or eliminating the need for solvents. nih.gov Furthermore, one-pot and multicomponent reactions contribute to the greenness of a synthesis by reducing the number of steps, minimizing waste, and improving atom economy. nih.govnih.gov The use of cyrene, a bio-based solvent, has also been explored as a green alternative to traditional solvents like THF in thiourea synthesis. nih.gov

Mechanistic Elucidation of Synthetic Routes

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and designing new synthetic strategies. The formation of thioureas from isothiocyanates and amines proceeds through a well-established nucleophilic addition mechanism. rdd.edu.iq The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate, followed by proton transfer to form the stable thiourea product.

In the case of synthesis from amines and carbon disulfide, the reaction is believed to proceed through the formation of a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate can then be desulfurized in situ to generate the isothiocyanate, which subsequently reacts with another molecule of the amine to yield the symmetrical thiourea. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanistic pathways of thiourea formation and their subsequent reactions, providing valuable insights into the electronic and energetic aspects of the transformations. researchgate.net

Derivatization Strategies from this compound

The this compound molecule possesses reactive sites that can be targeted for further chemical modifications, leading to a diverse range of derivatives with potentially interesting properties. The sulfur and nitrogen atoms of the thiourea moiety are the primary sites for derivatization.

For example, the thiourea group can be a precursor for the synthesis of various heterocyclic compounds. Oxidative cyclization of N,N'-diarylthioureas can lead to the formation of 2-aminobenzothiazole (B30445) derivatives. researchgate.net The thiourea moiety can also be converted to a tetrazole ring system through oxidative desulfurization in the presence of sodium azide. nih.gov

Furthermore, the amino groups of the thiourea can be acylated or alkylated to introduce new functional groups. For instance, reaction with acyl chlorides or anhydrides would yield N-acylthiourea derivatives. mdpi.com The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines from thiourea-based substrates has been reported, highlighting the versatility of the thiourea group in synthetic transformations. nih.gov

The following table summarizes some of the key synthetic approaches and derivatization strategies discussed:

| Category | Specific Method/Reaction | Key Features | References |

| Synthetic Methodologies | Reaction of Isothiocyanates with Amines | High yields, readily available starting materials. | nih.govnih.govrdd.edu.iqorganic-chemistry.org |

| Multicomponent Reactions | Atom-economical, efficient, avoids pre-synthesis of isothiocyanates. | nih.govacs.orgpreprints.orgresearchgate.net | |

| Green Synthesis Approaches | Use of water as a solvent, solar energy, mechanochemistry. | nih.govnih.govresearchgate.netderpharmachemica.com | |

| Derivatization Strategies | Oxidative Cyclization | Formation of 2-aminobenzothiazoles. | researchgate.net |

| Conversion to Tetrazoles | Oxidative desulfurization with sodium azide. | nih.gov | |

| N-Acylation/Alkylation | Introduction of new functional groups on the nitrogen atoms. | mdpi.com |

Advanced Structural Investigations and Conformational Analysis

Spectroscopic Probes for Electronic and Molecular Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure, bonding, and electronic properties of (4-methoxy-2-methylphenyl)thiourea. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), and Electronic Absorption Spectroscopy (UV-Vis) offer complementary insights into its intricate features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of thiourea (B124793) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H protons of the thiourea moiety, and the protons of the methyl and methoxy (B1213986) substituents. The N-H protons typically appear as broad singlets at a downfield chemical shift, often in the range of 9-12 ppm, due to intramolecular hydrogen bonding and their acidic nature. nih.gov The aromatic protons on the substituted phenyl ring would appear in the aromatic region (typically 6.5-8.0 ppm), with their multiplicity and coupling constants dictated by their relative positions. The methyl (-CH₃) group attached to the ring would resonate as a singlet in the upfield region, around 2.0-2.5 ppm. nih.gov The methoxy (-OCH₃) protons would also appear as a sharp singlet, typically around 3.8 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a high chemical shift, often around 180 ppm. nih.gov The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing further downfield. The methyl and methoxy carbons would have characteristic signals in the upfield region of the spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=S | - | ~180-182 |

| Aromatic C | ~6.7 - 7.5 | ~115 - 158 |

| N-H | ~9.0 - 10.0 (NH), ~7.8 - 8.5 (NH₂) | - |

| -OCH₃ | ~3.8 | ~55 |

| Ar-CH₃ | ~2.2 | ~17 |

Note: These are predicted values based on typical shifts for structurally similar compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding within the this compound molecule.

The FT-IR spectrum of thiourea derivatives is characterized by several key absorption bands. iosrjournals.org The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹, the broadening being a result of hydrogen bonding. nih.goviosrjournals.org The thioamide group gives rise to several characteristic bands. The C=S stretching vibration, a key marker for the thiourea core, is expected in the range of 1050–1250 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group are anticipated around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Table 2: Key FT-IR Vibrational Frequencies for Phenylthiourea (B91264) Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3100 - 3400 | nih.goviosrjournals.org |

| Aromatic C-H Stretching | > 3000 | nih.gov |

| C=C Aromatic Stretching | 1450 - 1600 | scielo.org.za |

| Thioamide (C=S) Stretching | 1050 - 1250 | nih.gov |

| C-O-C Asymmetric Stretching | ~1250 | scielo.org.za |

| C-O-C Symmetric Stretching | ~1030 | scielo.org.za |

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the molecule. The UV-Vis spectrum of substituted phenylthioureas is typically characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions. For a molecule like this compound, the spectrum is expected to show strong absorption bands corresponding to the π → π* transitions of the aromatic phenyl ring and the C=S chromophore. These are generally observed between 250 and 400 nm. scielo.org.za The presence of auxochromic groups like the methoxy (-OCH₃) and amino (-NH) groups can cause a bathochromic (red) shift of these absorption maxima. The weaker n → π* transition, associated with the non-bonding electrons on the sulfur atom, may also be observed. nih.gov

X-ray Crystallographic Studies of Solid-State Molecular Architecture

In the solid state, thiourea derivatives are known to form extensive networks of intermolecular hydrogen bonds, which play a crucial role in defining the crystal packing. researchgate.net The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom (C=S) and, in this case, the oxygen atom of the methoxy group can act as hydrogen bond acceptors. researchgate.net This leads to the formation of characteristic hydrogen-bonding motifs. In the crystal structure of N-(4-methoxyphenyl)thiourea, molecules are linked via N—H⋯O and N—H⋯S hydrogen bonds, creating a two-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar N—H⋯S and potentially N—H⋯O hydrogen bonds, leading to the formation of supramolecular chains or sheets.

Table 3: Hydrogen Bond Geometry in N-(4-Methoxyphenyl)thiourea

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| N1–H1A···S1ⁱ | 0.88(2) | 2.50(2) | 3.3713(9) | 171(2) |

| N2–H2A···S1ⁱⁱ | 0.88(2) | 2.80(2) | 3.6105(9) | 154(2) |

| N2–H2B···O1ⁱ | 0.88(2) | 2.420(19) | 3.2787(10) | 166(2) |

Data from the crystallographic study of N-(4-methoxyphenyl)thiourea. researchgate.net Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z.

The conformation of aryl thiourea derivatives is largely defined by the torsional or dihedral angles between the plane of the phenyl ring and the plane of the thiourea group. In N-(4-methoxyphenyl)thiourea, the dihedral angle between the benzene ring and the thiourea group is 59.23 (4)°. researchgate.net This non-planar arrangement is common in such compounds and is a result of balancing steric hindrance and electronic effects.

For this compound, the presence of the additional methyl group at the ortho position (C2) of the phenyl ring would likely introduce significant steric strain. This would be expected to result in a larger dihedral angle between the phenyl ring and the thiourea moiety compared to the 4-methoxy isomer, forcing the two groups to be more twisted relative to each other to minimize steric repulsion. The thiourea N-H groups can exist in different conformations (e.g., cis-trans), which influences their ability to form hydrogen bonds. nih.gov In solution, different conformers may exist in equilibrium, while in the solid state, the molecule typically adopts the lowest energy conformation.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape of molecules by simulating the atomic motions over time. This approach provides detailed insights into the dynamic behavior, stable conformations, and the energetics of conformational transitions of a molecule like this compound. However, a review of the current scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused exclusively on this compound.

While direct MD simulation data for this compound is not available, general insights into the conformational preferences of closely related N-arylthiourea derivatives can be drawn from existing computational studies. These studies indicate that the conformational landscape of such molecules is primarily dictated by the rotational barriers around key single bonds.

Theoretical calculations on simpler N-phenylthioureas have shown that different conformers, such as syn and anti arrangements, can exist with varying degrees of stability. For instance, studies on phenylthiourea have identified that a trans isomer in a syn geometry can be the global minimum, while a cis isomer in an anti geometry represents a local minimum with a higher relative energy. The energy barriers for rotation around the C-N bonds in phenylthioureas are significant, suggesting that distinct conformational states can be populated at room temperature. nih.gov The nonplanarity of the thiourea group also plays a crucial role in its conformational behavior. rsc.org

In the case of this compound, the presence of the methoxy and methyl substituents on the phenyl ring would be expected to influence the conformational landscape in several ways:

Steric Hindrance: The ortho-methyl group would likely introduce steric hindrance, potentially raising the energy barrier for rotation around the N-C(aryl) bond and favoring specific orientations of the phenyl ring to minimize steric clashes.

Electronic Effects: The para-methoxy group, being an electron-donating group, could influence the electronic distribution within the molecule, which in turn might affect the rotational barriers and the relative stability of different conformers.

Without specific MD simulation data for this compound, a quantitative description of its conformational landscape, including potential energy surfaces and dihedral angle distributions, cannot be provided. Such a study would be necessary to elucidate the specific low-energy conformers, the pathways for interconversion between them, and the influence of the substitution pattern on the dynamic behavior of the molecule. The tables below are therefore presented as illustrative templates for the types of data that would be generated from such a simulation, based on the analysis of related compounds.

Table 1: Hypothetical Stable Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-N-C=S) | Relative Energy (kcal/mol) | Population (%) |

| A | 30 | 180 | 0.00 | 60 |

| B | 150 | 180 | 1.20 | 25 |

| C | 45 | 0 | 2.50 | 15 |

Note: The data in this table is hypothetical and serves as an example of what molecular dynamics simulations could determine. The dihedral angles and corresponding energies and populations are not based on experimental or computational results for this compound.

Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound

| Rotational Bond | Dihedral Angle | Rotational Barrier (kcal/mol) |

| N-C(aryl) | C-C-N-C | 5.8 |

| C-N (thiourea) | C-N-C=S | 9.5 |

Note: This table presents hypothetical rotational barrier values to illustrate the type of data obtained from conformational analysis studies. These values are not derived from actual simulations of this compound.

Future molecular dynamics studies on this compound would be invaluable in populating these tables with accurate data, thereby providing a detailed and quantitative understanding of its conformational dynamics.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations (DFT, Ab Initio) of Electronic Structure and Reactivity

Quantum chemical methods like Density Functional Theory (DFT) and Ab Initio calculations are at the forefront of computational studies on thiourea (B124793) derivatives. mdpi.comresearchgate.netnih.gov These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and a host of related properties of a molecule. DFT, in particular, has become a standard method due to its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like (4-methoxy-2-methylphenyl)thiourea. nih.govnih.gov

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.govresearchgate.net For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsional) angles. DFT functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p) or 6-31G(d,p), are commonly used for this purpose, providing geometries that are typically in good agreement with experimental data from X-ray crystallography where available. nih.govresearchgate.net

The optimized structure would reveal key spatial relationships, such as the planarity of the phenyl ring and the orientation of the thiourea and methoxy (B1213986) substituents. Studies on similar acyl thiourea compounds have shown that intramolecular hydrogen bonds, for example between an N-H proton and the sulfur atom (N–H⋯S), can significantly influence the molecular conformation. rsc.org The energetic profile provides the total energy of this optimized structure, which is a measure of its thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is a hypothetical representation of typical results from a DFT/B3LYP calculation and is for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=S | 1.68 |

| C-N (Thiourea) | 1.38 | |

| C-O (Methoxy) | 1.36 | |

| C-C (Aromatic) | 1.40 (avg) | |

| Bond Angles (°) | N-C-N (Thiourea) | 118 |

| C-N-C (Amide) | 125 | |

| C-O-C (Ether) | 117 | |

| Dihedral Angles (°) | Phenyl Ring - Thiourea | 45 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com For this compound, the HOMO is expected to have significant electron density on the electron-rich thiourea and methoxy groups, particularly the sulfur and oxygen atoms. The LUMO would likely be distributed across the aromatic ring and the C=S bond.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors (Note: This table is a hypothetical representation based on typical DFT calculations for similar molecules.)

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.30 |

| Electrophilicity Index (ω) | 2.29 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.dewolfram.com It plots the electrostatic potential onto a constant electron density surface. acs.org The map is color-coded to indicate different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. acs.orgresearchgate.net

For this compound, an MEP map would likely show the most negative potential (red/yellow) localized around the highly electronegative sulfur and oxygen atoms, identifying them as primary sites for electrophilic interaction. researchgate.netnih.gov The regions of highest positive potential (blue) would be found around the amine (N-H) protons, indicating their acidity and susceptibility to nucleophilic attack. uni-muenchen.de This analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Condensed Fukui functions are calculated for each atom and can predict the most likely sites for different types of reactions:

f+ : For nucleophilic attack (where the molecule accepts an electron). The atom with the highest f+ value is the most likely site.

f- : For electrophilic attack (where the molecule donates an electron). The atom with the highest f- value is the most likely site.

f0 : For radical attack.

For this compound, Fukui function analysis would be expected to show high f- values on the sulfur and nitrogen atoms of the thiourea group, confirming their nucleophilic character. researchgate.net Conversely, electrophilic sites could be identified on specific carbon atoms within the phenyl ring. In some complex systems, Fukui functions can even take on negative values, which is an area of active theoretical investigation. mdpi.com

Prediction of Spectroscopic Signatures from First Principles

Computational methods are highly effective at predicting various types of molecular spectra. By calculating vibrational frequencies and electronic transition energies, theoretical spectra can be generated that aid in the interpretation of experimental data. researchgate.netarxiv.org

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. researchgate.netrsc.org The calculations yield harmonic vibrational frequencies corresponding to specific molecular motions (e.g., C=S stretching, N-H bending, C-O stretching). These calculated frequencies are often systematically scaled to correct for anharmonicity and approximations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of electronic excitations from the ground state to various excited states. nih.govarxiv.org

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (Note: This table is illustrative. Experimental values would be obtained from FT-IR spectroscopy.)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Stretch | 3350 | 3345 |

| C-H Stretch (Aromatic) | 3100 | 3095 |

| C-H Stretch (Methyl) | 2980 | 2975 |

| C=S Stretch | 1355 | 1350 |

| C-O-C Stretch | 1250 | 1245 |

Mechanistic Predictions for Chemical Reactions via Computational Methods

Beyond static properties, computational chemistry provides powerful tools for investigating the dynamics of chemical reactions. DFT can be used to map out the entire potential energy surface of a reaction involving this compound. This involves locating and calculating the energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. chemrxiv.org

For instance, if this compound were to act as a reducing agent in a redox system or undergo cyclization, computational methods could predict the most likely reaction pathway. mdpi.com By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a proposed mechanism can be assessed. These studies can reveal whether a reaction is concerted or stepwise and can elucidate the role of catalysts by showing how they lower the activation energy barrier. chemrxiv.org Such mechanistic insights are vital for designing new synthetic routes and understanding the chemical transformations of thiourea derivatives. sphinxsai.com

Structure-Property Relationships Derived from Theoretical Models

Computational and theoretical chemistry studies provide invaluable insights into the fundamental relationship between the molecular structure of a compound and its macroscopic properties. Through methods like Density Functional Theory (DFT), researchers can model molecular geometry, electronic charge distribution, and orbital energies, which collectively determine the compound's reactivity, stability, and intermolecular interactions.

Theoretical investigations on analogous compounds, such as N-(4-methoxyphenyl)thiourea, have demonstrated how substituents on the phenyl ring modulate the electronic properties of the thiourea moiety. researchgate.netsemanticscholar.org For instance, the dihedral angle between the phenyl ring and the thiourea group is a critical parameter influenced by substituent effects, which in turn affects molecular packing and hydrogen bonding networks in the solid state. researchgate.net

In the absence of specific published data for this compound, a detailed quantitative analysis of its structure-property relationships remains a subject for future research. Such a study would typically involve the calculation and interpretation of the parameters outlined in the following conceptual data tables.

Table 1: Conceptual DFT-Calculated Structural Parameters for this compound

This table would ideally present the optimized geometric parameters, including key bond lengths and angles, as calculated by a standard theoretical method (e.g., B3LYP/6-311G(d,p)). These values are fundamental for understanding the molecule's three-dimensional conformation.

| Parameter | Predicted Value (Å or °) |

| C=S Bond Length | Data not available |

| C-N (Thiourea) Bond Lengths | Data not available |

| C-N (Aryl) Bond Length | Data not available |

| C-O (Methoxy) Bond Length | Data not available |

| N-C-N Bond Angle | Data not available |

| C-N-C Bond Angle | Data not available |

| Dihedral Angle (Phenyl-Thiourea) | Data not available |

Table 2: Conceptual DFT-Calculated Electronic Properties for this compound

This table would summarize the key electronic descriptors derived from computational models. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability. The Mulliken atomic charges would reveal the distribution of electron density across the molecule.

| Property | Predicted Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Mulliken Atomic Charges | |

| S | Data not available |

| N (Thiourea) | Data not available |

| O (Methoxy) | Data not available |

Future computational studies on this compound would be essential to populate these tables and to fully elucidate the intricate interplay between its molecular structure and its chemical behavior.

Coordination Chemistry of 4 Methoxy 2 Methylphenyl Thiourea As a Ligand

Design and Synthesis of Metal Complexes Incorporating (4-methoxy-2-methylphenyl)thiourea

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, copper(II) complexes have been prepared by reacting this compound with copper(II) acetate (B1210297) monohydrate in a 1:1 molar ratio, using ethanol (B145695) as a solvent and sodium carbonate as a neutralizing agent. echemcom.com This method has yielded complexes with high percentages, ranging from 87.5% to 93.5%. echemcom.com The resulting complexes are often soluble in polar solvents like dichloromethane, acetonitrile, and DMF. echemcom.com

Similarly, other transition metal complexes, including those of cobalt(II), nickel(II), zinc(II), palladium(II), cadmium(II), and mercury(II), have been synthesized. epa.govresearchgate.netresearchgate.net The general approach involves the reaction of a metal chloride salt with the thiourea (B124793) derivative. epa.govresearchgate.net The synthesis of the parent thiourea ligand itself can be achieved through the reaction of an appropriate isothiocyanate with an aniline (B41778) derivative. For example, 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-thiourea was synthesized from 4-Methoxybenzoyl isothiocyanate and 4-bromo-2-methyl aniline. epa.govresearchgate.net

The design of these complexes is often driven by the potential for diverse coordination modes offered by the thiourea ligand, which contains both sulfur and nitrogen donor atoms. chemrevlett.com This allows for the formation of complexes with varied geometries and properties. The substituents on the phenyl ring of the thiourea ligand, such as the methoxy (B1213986) and methyl groups in this compound, can also influence the electronic and steric properties of the resulting metal complexes.

Elucidation of Ligand Binding Modes and Coordination Geometries

Thiourea and its derivatives are known to be flexible ligands, capable of binding to metal ions in several ways. researchgate.net They can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate ligands, coordinating through both sulfur and nitrogen atoms. researchgate.netmdpi.com The specific binding mode depends on various factors, including the metal ion, the reaction conditions, and the presence of other ligands.

In the case of this compound and related derivatives, both monodentate and bidentate coordination have been observed. For instance, in some copper(II) complexes, the ligand coordinates in a bidentate fashion through the sulfur and deprotonated nitrogen atoms of the thiourea moiety. nih.gov In other instances, particularly with platinum(II) and palladium(II) complexes of heterocyclic thioureas, the ligand can act as a monoanionic ligand coordinating through the sulfur atom or as a dianionic ligand coordinating through both sulfur and nitrogen atoms in a chelating mode. researchgate.net

The coordination geometry of the resulting metal complexes is a direct consequence of the ligand's binding mode and the coordination number of the metal ion. Octahedral geometries have been proposed for several transition metal complexes of a related ligand, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-thiourea], with the general formula [M(BMT)2Cl2] where M = Cu, Mn, Co, Ni, Zn, Cd, and Hg. epa.govresearchgate.net For some copper(II) complexes of azomethine thiourea ligands, a distorted square-planar environment has been suggested. echemcom.com In dimeric copper(II) complexes, square-pyramidal coordination has been observed, with chlorine atoms acting as bridging ligands. mdpi.com The nature of the anion in the metal salt can also influence the final geometry of the complex. journalajocs.com

Spectroscopic and Structural Characterization of Metal Complexes

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the binding mode of the thiourea ligand. Changes in the vibrational frequencies of the C=S and N-H bonds upon complexation provide direct evidence of coordination. A shift in the ν(C=S) band to a lower frequency and changes in the ν(N-H) band are indicative of coordination through the sulfur and nitrogen atoms, respectively. mdpi.com For example, in some complexes, the ν(C=S) stretching frequency shifts to a lower wavenumber by 11–42 cm⁻¹, indicating coordination through the sulfur atom. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to infer changes upon complexation. In the ¹H NMR spectra of azomethine thiourea ligands, signals for the NH protons can be observed, which may shift or disappear upon deprotonation and coordination to a metal ion. echemcom.com The ¹³C NMR spectra show characteristic peaks for the C=S carbon, which also shifts upon complexation. echemcom.com

UV-Visible Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands, typically from the sulfur atom to the metal ion, are often observed. nih.gov For copper(II) complexes, d-d transitions can also be seen in the visible or near-infrared region, which are characteristic of the coordination environment of the Cu(II) ion. nih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition. echemcom.comnih.gov

Molar Conductivity and Magnetic Susceptibility: Molar conductivity measurements help to determine whether the complexes are electrolytes or non-electrolytes in a particular solvent. chemrevlett.commdpi.com Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center, which is useful for determining the oxidation state and the geometry of the complex. epa.govresearchgate.net

Electronic and Magnetic Properties of Metal Complexes: Theoretical and Experimental Investigations

The electronic and magnetic properties of metal complexes containing this compound are of significant interest as they are directly related to the structure and bonding within the complex.

Experimental Investigations: Experimentally, the electronic properties are often probed using UV-Vis spectroscopy, which reveals ligand-to-metal charge transfer (LMCT) bands and d-d electronic transitions. nih.gov For instance, copper(II) complexes of thiourea derivatives exhibit a S→Cu(II) LMCT band around 400-420 nm. nih.gov The magnetic properties are determined through magnetic susceptibility measurements. For example, some copper(II) complexes with azomethine thiourea ligands have been found to have one unpaired electron, consistent with a d⁹ configuration in a distorted square-planar environment. echemcom.com

Theoretical Investigations: Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insight into the electronic structure and properties of these complexes. semanticscholar.org DFT can be used to optimize the geometry of the complexes, calculate vibrational frequencies for comparison with experimental IR spectra, and predict electronic properties such as the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comsemanticscholar.org These calculations can help to rationalize observed trends in reactivity and spectroscopic data. For example, theoretical calculations have been used to determine the most stable coordination modes of thiourea ligands in copper(II) complexes, showing a preference for coordination through the nitrogen atom attached to the trifluoromethylphenyl substituent in certain derivatives. nih.gov

Supramolecular Assembly of Metal Complexes

The ability of this compound and related ligands to form hydrogen bonds plays a crucial role in the supramolecular assembly of their metal complexes. The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom and other heteroatoms can act as acceptors.

Reactivity Studies and Derivative Synthesis

Investigations into the Chemical Reactivity of (4-methoxy-2-methylphenyl)thiourea

The reactivity of this compound is primarily centered around the nucleophilic nature of the sulfur and nitrogen atoms within the thiourea (B124793) moiety. This allows it to readily participate in cyclization and condensation reactions with various electrophilic partners, leading to the formation of diverse heterocyclic systems.

A significant area of investigation has been its reaction with α-halocarbonyl compounds. For instance, the reaction of thiourea derivatives with phenacyl bromides is a well-established method for the synthesis of 2-aminothiazoles. nih.gov This reactivity is exemplified by the reaction of this compound with 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid to yield 2-amino-4-hydroxy-thiazole derivatives. ekb.eg The presence of the methoxy (B1213986) and methyl groups on the phenyl ring can influence the reaction rates and yields, although detailed kinetic studies on this specific derivative are not extensively documented in the reviewed literature.

Furthermore, thiourea derivatives are known to react with chalcones in the presence of a base like sodium hydroxide (B78521) to produce thioxo pyrimidine (B1678525) derivatives. rdd.edu.iq They also react with diethyl malonate to form pyrimidine derivatives through a ring closure reaction. rdd.edu.iq These reactions underscore the versatility of the thiourea core in constructing six-membered heterocyclic rings. The general reactivity of thioureas also includes reactions with isothiocyanates to form dithiocarbamates and with various amines to generate new thiourea derivatives. rdd.edu.iquobaghdad.edu.iq

Exploration of Reaction Mechanisms

The mechanisms governing the reactions of this compound are characteristic of thiourea chemistry. The synthesis of thiazole (B1198619) derivatives, a prominent reaction pathway, generally proceeds via the Hantzsch thiazole synthesis mechanism. This involves the initial nucleophilic attack of the thiourea sulfur atom on the α-carbon of the halo-carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

In the reaction with 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, the proposed mechanism involves the initial formation of a 2-amino-4-hydroxy-thiazole. ekb.eg The reaction is typically carried out in ethanol (B145695) in the presence of glacial acetic acid, which facilitates the reaction. ekb.eg

Another important mechanistic pathway is the aza-Wittig reaction. While not directly involving this compound in the provided literature, the synthesis of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives utilizes an aza-Wittig reaction of an iminophosphorane with an isocyanate. researchgate.net This type of reaction, where a P=N bond reacts with a carbonyl or isocyanate group, is a powerful tool for the formation of new C=N bonds and subsequent cyclization to form heterocyclic systems.

The synthesis of thiourea derivatives themselves often involves the reaction of an amine with an isothiocyanate. For example, 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas are synthesized by reacting alkyl/aryl isothiocyanates with 4-amino-2-phenoxymethanesulfonanilide. nih.gov Similarly, reacting 4-methoxybenzoyl chloride with potassium thiocyanate (B1210189) (KSCN) generates 4-methoxybenzoyl isothiocyanate, which then reacts with various amines to produce a range of thiourea derivatives. rdd.edu.iquobaghdad.edu.iq

Synthesis of Novel Derivatives and Analogues

The structural framework of this compound provides a foundation for the synthesis of a multitude of novel derivatives and analogues with potential applications in various fields of chemistry.

A significant focus has been on the synthesis of thiazole derivatives. By reacting this compound and its analogues with different α-haloketones, a library of substituted thiazoles can be generated. For example, reacting thiourea with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one leads to the formation of di- and trithiazole derivatives. nih.gov Similarly, the reaction of thiourea with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one yields 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531). nih.gov

The resulting aminothiazoles can be further functionalized. For instance, N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine was synthesized from 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and 4,6-dichloro-2-methylpyrimidine. nih.gov This intermediate was then used to create a series of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines by reacting it with various secondary amines. nih.gov

Furthermore, the synthesis of pyranothiazole and thiazolopyranopyrimidine derivatives has been achieved, often incorporating a sulfonamide moiety. iaea.org These complex fused heterocyclic systems are built upon the initial thiazole ring formed from a thiourea precursor.

The tables below summarize the synthesis of various derivatives starting from or related to this compound.

Table 1: Synthesis of Thiazole Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, Thiourea derivatives | Ethanol, Glacial acetic acid | 2-Amino-4-hydroxy-thiazole derivatives | ekb.eg |

| 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, Thiourea | Ethanol, Reflux | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | nih.gov |

| 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, 4,6-dichloro-2-methylpyrimidine | Anhydrous THF, Sodium hydride | N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | nih.gov |

| N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, Secondary amines | Anhydrous DMSO, DIPEA | N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines | nih.gov |

Table 2: Synthesis of Other Thiourea Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-methoxybenzoyl chloride, KSCN | - | 4-methoxybenzoyl isothiocyanate | rdd.edu.iquobaghdad.edu.iq |

| 4-methoxybenzoyl isothiocyanate, Various amines | - | 1-(4-methoxybenzoyl) thiourea derivatives | rdd.edu.iquobaghdad.edu.iq |

Advanced Applications in Chemical Science

Role in Catalysis

The catalytic potential of (4-methoxy-2-methylphenyl)thiourea is rooted in the versatile reactivity of the thiourea (B124793) group. This functional group can act as a hydrogen-bond donor and can coordinate to metal centers, making it a valuable component in both organocatalysis and transition metal catalysis.

Organocatalytic Applications

Thiourea derivatives have been widely recognized for their ability to act as powerful hydrogen-bonding organocatalysts. The two N-H groups of the thiourea moiety can form bidentate hydrogen bonds with electrophilic centers, such as carbonyl groups, activating them towards nucleophilic attack. This non-covalent mode of catalysis is a cornerstone of organocatalysis, offering a metal-free approach to various organic transformations.

While specific organocatalytic applications of this compound are not yet extensively documented, its structural motifs suggest significant potential. The electron-donating methoxy (B1213986) group and the methyl group on the phenyl ring can modulate the acidity of the N-H protons and the steric environment around the catalytic site. These features could be harnessed to achieve high levels of stereoselectivity in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The general mechanism for thiourea-catalyzed activation of a carbonyl group is depicted below:

Figure 1: General Mechanism of Thiourea Organocatalysis

The thiourea catalyst activates the carbonyl substrate through dual hydrogen bonds, enhancing its electrophilicity.

The development of chiral versions of this compound, by introducing a chiral auxiliary, could lead to highly effective asymmetric organocatalysts.

Transition Metal Catalysis Involving Thiourea Complexes

The sulfur atom of the thiourea group is a soft donor and readily coordinates to transition metals. This property allows this compound to act as a ligand in the formation of various metal complexes. These complexes can exhibit interesting catalytic activities, leveraging both the properties of the metal center and the thiourea ligand.

Research on related substituted thioureas has demonstrated their utility in forming catalytically active complexes with a variety of transition metals, including nickel, zinc, and copper. For instance, nickel(II) complexes with N,N'-disubstituted thioureas have been studied for their structural and electronic properties, which are relevant to their catalytic potential. acs.org Similarly, zinc(II) complexes of substituted thioureas have been investigated as precursors for the synthesis of nanoparticles, a process that involves the catalytic decomposition of the complex. sajs.co.za

The specific ligand properties of this compound, influenced by the electronic and steric effects of the 4-methoxy and 2-methyl substituents, could lead to the formation of unique metal complexes with tailored catalytic activities. These complexes could find applications in cross-coupling reactions, hydrogenations, and polymerization reactions. nih.gov The thiourea ligand can also cooperate with the metal center by participating directly in bond activation processes. nih.gov

Applications in Materials Science and Supramolecular Chemistry

The ability of this compound to participate in specific intermolecular interactions makes it a valuable building block for the construction of functional materials and complex supramolecular assemblies.

Precursors for Functional Materials

Thiourea and its derivatives are excellent precursors for the synthesis of metal sulfide (B99878) nanoparticles. The thiourea molecule can act as a sulfur source, decomposing upon heating in the presence of a metal salt to form the corresponding metal sulfide. This method has been successfully employed for the preparation of cadmium sulfide (CdS) and zinc sulfide (ZnS) nanoparticles, which are important semiconductor materials with applications in optoelectronics and photocatalysis. sajs.co.zaacs.orgresearchgate.netmdpi.comvut.ac.zametu.edu.trresearchgate.netmocedes.orgnih.gov

The general process involves the formation of a metal-thiourea complex, which is then thermolyzed to yield the metal sulfide nanoparticles. The properties of the resulting nanoparticles, such as their size and morphology, can be influenced by the structure of the thiourea precursor and the reaction conditions.

| Metal Sulfide | Thiourea Precursor Type | Resulting Nanoparticle Properties |

| Cadmium Sulfide (CdS) | Substituted Thioureas | Size and morphology can be tuned by the thiourea structure. acs.orgresearchgate.netmdpi.comnih.gov |

| Zinc Sulfide (ZnS) | Substituted Thioureas | Can be used to produce quantum dots and other nanostructures. sajs.co.zavut.ac.zametu.edu.trresearchgate.netmocedes.org |

Given this precedent, this compound is a promising candidate as a precursor for the synthesis of doped or composite metal sulfide materials. The organic substituents on the phenyl ring could potentially influence the growth and surface chemistry of the nanoparticles, leading to materials with novel properties.

Self-Assembly and Supramolecular Architectures

The hydrogen bonding capabilities of the thiourea moiety are central to its role in supramolecular chemistry. The N-H groups act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions can direct the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional networks in the solid state.

Studies on the crystal structure of the closely related compound N-(4-methoxyphenyl)thiourea have revealed the formation of extensive hydrogen-bonded networks. These interactions dictate the packing of the molecules in the crystal lattice and can be used to design materials with specific properties. Furthermore, the introduction of sulfur atoms into macrocycles containing thiourea motifs has been shown to create new possibilities for noncovalent interactions, such as C–H···S interactions, which can stabilize complex supramolecular structures. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of N-aryl thioureas is well-established, typically involving the reaction of an aromatic amine with a source of thiocyanate (B1210189) or the reaction of an isothiocyanate with ammonia. For (4-methoxy-2-methylphenyl)thiourea, this would traditionally involve the reaction of 4-methoxy-2-methylaniline (B89876) with an isothiocyanating agent. However, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of thiourea (B124793) derivatives. nih.gov A systematic study comparing conventional heating with microwave-assisted synthesis for this compound could quantify these benefits.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and product consistency. Developing a flow-based protocol for the synthesis of this compound would be a significant step towards its large-scale and industrial production.

Green Chemistry Approaches: Future methodologies should explore the use of greener solvents (e.g., water, ethanol (B145695), or solvent-free conditions), atom-economical reagents, and catalyst-free reactions to minimize environmental impact.

One-Pot Syntheses: Designing one-pot procedures where the precursor amine is converted to the final thiourea derivative without isolating intermediates would enhance efficiency. For instance, a one-pot reaction starting from 2-bromo-1-methoxy-3-methylbenzene (B1279707) could be an ambitious long-term goal.

| Methodology | Potential Starting Materials | Hypothesized Advantages | Research Focus |

|---|---|---|---|

| Conventional Synthesis | 4-methoxy-2-methylaniline + KSCN/HCl | Well-established, reliable for lab scale. | Baseline for comparison. |

| Microwave-Assisted Synthesis | 4-methoxy-2-methylaniline + Thiourea | Reduced reaction time, potentially higher yield. nih.gov | Optimization of power, temperature, and time. |

| Flow Chemistry | 4-methoxy-2-methylphenyl isothiocyanate + Ammonia (in stream) | High throughput, improved safety and control. | Reactor design, optimization of flow rates and concentrations. |

| Catalytic Synthesis | 4-methoxy-2-methylaniline + CS₂ + Catalyst | Use of less hazardous reagents than thiophosgene. | Screening for effective and recyclable catalysts. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling remains a largely unexplored but highly promising field.

Future research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the molecule's optimized geometry, electronic structure (HOMO-LUMO energies), and molecular electrostatic potential (MEP). tandfonline.commdpi.com These studies can predict the most likely sites for electrophilic and nucleophilic attack and its coordination behavior.

Predictive Design of Derivatives: By computationally modeling derivatives of this compound with different substituents, it is possible to tune its properties for specific applications. For example, adding strong electron-withdrawing groups could alter its affinity for metal ions or its performance as a corrosion inhibitor. Computational results have shown that electron-donating groups can enhance certain properties in related phenylthiourea (B91264) compounds. researchgate.net

Quantitative Structure-Property Relationship (QSPR): A QSPR study could be undertaken by synthesizing a small library of derivatives, measuring a key property (e.g., solubility, metal binding constant), and developing a statistical model that correlates the molecular structure with the observed property. This model could then predict the properties of new, yet-to-be-synthesized compounds.

| Parameter | Computational Method | Significance | Potential for Design |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311++G(d,p)) tandfonline.commdpi.com | Indicates chemical reactivity and kinetic stability. | Tuning the gap by adding electron-donating/withdrawing groups to modify reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts sites for intermolecular interactions. mdpi.com | Identifying key sites for hydrogen bonding or coordination. |

| Dipole Moment | DFT | Relates to polarity and solubility. mdpi.com | Designing derivatives with specific solubility profiles for targeted applications. |

| Reactivity Descriptors | Conceptual DFT | Calculates chemical potential, hardness, and softness to predict reactivity. tandfonline.com | Screening derivatives for applications like corrosion inhibition or catalysis. |

Exploration of New Coordination Frameworks

The thiourea moiety is an excellent ligand due to its sulfur and nitrogen donor atoms, allowing it to form stable complexes with a wide range of metals. researchgate.netmdpi.com The coordination chemistry of this compound is a rich and unexplored area.

Future research directions include:

Synthesis of Novel Metal Complexes: Systematic investigation of its reactions with various transition metal salts (e.g., Pt(II), Pd(II), Ru(II), Ni(II), Cu(II), Au(I)) could yield a variety of new coordination compounds. nih.govwaikato.ac.nz

Coordination Mode Analysis: Thioureas can act as monodentate ligands (coordinating through sulfur) or as bidentate N,S-chelating agents. mdpi.comwaikato.ac.nz Detailed structural characterization (e.g., via single-crystal X-ray diffraction) is needed to understand how the electronic and steric effects of the 4-methoxy and 2-methyl groups influence the coordination mode and the geometry of the resulting complexes.

Polynuclear and Supramolecular Structures: Exploring conditions that favor the formation of polynuclear clusters or extended metal-organic frameworks (MOFs) where this compound acts as a bridging ligand. The tendency of some thiourea derivatives to form aggregates suggests this is a feasible goal. waikato.ac.nz

| Metal Ion | Expected Coordination Mode | Potential Geometry | Possible Framework |

|---|---|---|---|

| Pd(II), Pt(II) | Bidentate (N,S) or Monodentate (S) | Square Planar | Discrete mononuclear or dinuclear complexes. nih.gov |

| Cu(II), Ni(II) | Bidentate (N,S) | Square Planar or Tetrahedral | Mononuclear complexes. semanticscholar.org |

| Ru(II), Rh(III) | Bidentate (N,S) | Octahedral (in half-sandwich complexes) | Organometallic "piano-stool" complexes. nih.gov |

| Ag(I), Au(I) | Monodentate (S) | Linear | Linear complexes or polymeric chains. |

Emerging Applications in Niche Chemical Fields (excluding biological and clinical)

Beyond fundamental synthesis and coordination studies, this compound and its derivatives have potential in several specialized, non-biological fields.

Corrosion Inhibition: Phenylthiourea analogues have shown promise as corrosion inhibitors for steel in acidic environments. researchgate.net The presence of heteroatoms (N, S, O) and the aromatic ring in this compound makes it an excellent candidate for this application. Future work should involve electrochemical studies (e.g., potentiodynamic polarization) and surface analysis to evaluate its efficiency and mechanism of action for protecting various metals and alloys.

Analytical Chemistry and Sensing: Thioureas are effective chelating agents for the separation and determination of metal ions. annexechem.comresearchgate.net this compound could be developed into a selective chemosensor or extractant for heavy and precious metal ions like mercury, lead, cadmium, or gold. Research would involve studying its binding affinity and selectivity, potentially by immobilizing it on a solid support or by observing spectroscopic changes upon metal binding. nih.gov

Catalysis: While the ligand itself is unlikely to be catalytic, its metal complexes could be. New palladium, ruthenium, or nickel complexes of this compound could be synthesized and screened for catalytic activity in important organic transformations, such as C-C cross-coupling reactions or hydrogenations. nih.gov

| Application Field | Underlying Principle | Key Research Avenue |

|---|---|---|

| Corrosion Inhibition | Adsorption onto metal surfaces via N, S, O atoms and π-electrons, forming a protective film. tandfonline.comresearchgate.net | Electrochemical testing and surface characterization (SEM, XPS) on steel in acidic media. |

| Metal Ion Sensing | Selective chelation with specific metal ions leading to a measurable response (e.g., colorimetric, fluorescent). annexechem.comnih.gov | Spectroscopic titrations (UV-Vis, Fluorescence) with various metal ions to determine selectivity and sensitivity. |

| Homogeneous Catalysis | Metal complexes acting as catalysts, with the thiourea ligand tuning the metal center's electronic and steric properties. nih.gov | Synthesis of new metal complexes and testing their efficacy in benchmark catalytic reactions. |

| Polymer Additives | Incorporation into polymer matrices to modify properties such as thermal stability, conductivity, or ion-binding capacity. annexechem.com | Blending the compound with various polymers and characterizing the resulting materials. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (4-methoxy-2-methylphenyl)thiourea, and how can purity be ensured?

- Methodology : Use a nucleophilic substitution reaction between 4-methoxy-2-methylphenylamine and thiophosgene under anhydrous conditions. Purify via recrystallization from ethanol or acetonitrile, and confirm purity using HPLC (≥98%) and melting point analysis. Monitor reaction progress via TLC with UV detection .

Q. How does the solubility of this compound in polar solvents impact experimental design?

- Methodology : Solubility in water (137 g/L at 20°C) and ethanol enables its use in aqueous or organic reaction systems. For kinetic studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS for biological assays. Solubility in aprotic solvents like acetonitrile supports crystallography studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and PPE due to thyroid toxicity risks. Avoid inhalation of aerosols; monitor for skin sensitization. Store in airtight containers away from strong acids (e.g., nitric acid) to prevent explosive reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to analyze X-ray diffraction data. Focus on hydrogen bonding patterns between thiourea’s sulfur and methoxy groups to predict stability and reactivity .

Q. What experimental approaches validate the apoptosis-inducing mechanism of this compound in cancer cells?

- Methodology : Conduct flow cytometry with Annexin V/PI staining to detect early apoptosis. Measure mitochondrial membrane potential (ΔψM) via JC-1 dye and validate cytochrome c release via Western blot. Compare results to known thiourea derivatives (e.g., thienylthiazole-aryl-thiourea hybrids) .

Q. How do conflicting toxicity profiles (anti-cancer vs. carcinogenic) of thiourea derivatives inform risk-benefit analysis?

- Methodology : Perform comparative studies using rodent models (e.g., thyroid tumor assays) and in vitro genotoxicity tests (Ames test). Reconcile data discrepancies by evaluating dose-response relationships and metabolic pathways (e.g., hepatic oxidation to formamidine disulfide) .

Q. Can this compound be functionalized for selective phosphate removal in environmental applications?

- Methodology : Incorporate into polymer flocculants via copolymerization with acrylamide. Test phosphate sorption efficiency using ICP-MS and compare selectivity to commercial resins. Optimize pH (6–8) and thiourea monomer concentration (5–10 wt%) .

Q. What computational tools predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.